molecular formula C18H21N3O2S B5723027 N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide

货号 B5723027
分子量: 343.4 g/mol
InChI 键: KKVIWJQOVHQMHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用机制

N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide is a reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling through various pathways, including the NF-κB and PI3K/AKT pathways. Inhibition of BTK by N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide leads to decreased phosphorylation of downstream targets, leading to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to selectively inhibit BTK and its downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancies. N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have minimal toxicity in preclinical studies, with no significant effects on hematopoietic stem cells or other non-cancerous cells.

实验室实验的优点和局限性

N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages for lab experiments, including its selectivity for BTK and its downstream pathways, its ability to enhance the efficacy of other anti-cancer agents, and its minimal toxicity in preclinical studies. However, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its low solubility in aqueous solutions, its limited bioavailability, and its relatively low yield in the synthesis process.

未来方向

For N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide include further preclinical studies to evaluate its efficacy in combination with other anti-cancer agents, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to optimize the synthesis method of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide to improve its yield and bioavailability.

合成方法

The synthesis of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with thiourea to give the thioamide intermediate, which is further reacted with furfurylamine to yield N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide. The overall yield of the synthesis is around 20%.

科学研究应用

N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling, leading to apoptosis and growth inhibition of B-cell malignancies. N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

属性

IUPAC Name

N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-8-10-21(11-9-13)15-6-3-2-5-14(15)19-18(24)20-17(22)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIWJQOVHQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。